Home > Products > Screening Compounds P6588 > 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid - 946212-57-3

2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Catalog Number: EVT-6551534
CAS Number: 946212-57-3
Molecular Formula: C18H20N6O4
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. [] In studies, it showed an IC50 value of 23.5 nM against DPP-IV and exhibited moderate antihyperglycemic activity compared to the standard drug Linagliptin. [] It also demonstrated efficacy in improving the pathological state of diabetic mice. []
  • Relevance: While (R)-40 shares the core 3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structure with the target compound, it features different substituents at the 7 and 8 positions. The presence of the 3-aminopiperidine and 3-methylbut-2-en-1-yl groups in (R)-40, instead of the 4-phenylpiperazine and acetic acid moieties found in 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, highlights structural variations within this class of DPP-IV inhibitors. []

Linagliptin

  • Compound Description: Linagliptin is a widely used antidiabetic drug that acts as a DPP-IV inhibitor. [] It serves as a benchmark for evaluating the efficacy of novel DPP-IV inhibitors like (R)-40. []
  • Relevance: Although Linagliptin doesn't share the same core structure as 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, it's relevant as it exemplifies a successful DPP-IV inhibitor, suggesting that compounds with structural similarities to 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, like (R)-40, may also exhibit antidiabetic properties. []

Alogliptin

  • Compound Description: Similar to Linagliptin, Alogliptin is another established antidiabetic drug that functions as a DPP-IV inhibitor. [] It served as a basis for designing novel DPP-IV inhibitors, alongside Linagliptin, through pharmacophore hybridization and structural optimization, leading to the development of compounds like (R)-40. []
  • Relevance: While structurally distinct from 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, Alogliptin's role in developing new DPP-IV inhibitors, including those with structural elements similar to the target compound like (R)-40, underscores the continued interest in exploring chemical variations within this drug class. []

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S)

  • Compound Description: [3H]KF17837S is a radioligand used to study adenosine A2A receptors. [] It exhibits high selectivity and affinity for these receptors. []
  • Relevance: [3H]KF17837S belongs to the xanthine class, which shares a core heterocyclic structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, classifying both compounds within the broader purine family. []

N-[2-(Dimethylamino)ethyl]-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide (Xanthine Amine Congener)

  • Compound Description: The xanthine amine congener is an adenosine receptor antagonist. [] It exhibits affinity for various adenosine receptor subtypes, including A2A receptors. []
  • Relevance: This compound highlights the structural similarity between xanthines and the core structure of 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, further emphasizing the connection between these chemical classes within the purine family. []

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

  • Relevance: DPCPX, similar to the target compound 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, belongs to the xanthine class of compounds. [, ] This shared structural feature underscores the relationship between these molecules within the broader category of purine derivatives. [, ]

8-(Noradamantan-3-yl)-1,3-dipropylxanthine

  • Compound Description: This compound is an adenosine receptor antagonist that exhibits affinity for adenosine receptors, including the A2A subtype. []
  • Relevance: Structurally, 8-(Noradamantan-3-yl)-1,3-dipropylxanthine shares the core xanthine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, highlighting the structural connection between these compounds within the larger family of purine derivatives. []

Caffeine

  • Compound Description: Caffeine is a widely consumed stimulant that acts as a non-selective adenosine receptor antagonist. []
  • Relevance: As a member of the xanthine class, caffeine shares a structural resemblance to 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid. [] This shared core structure highlights the broader connection between these molecules as part of the purine family. []

2-[p-(2-[3H]Carboxyethyl)phenethylamino]-5’-N-ethyl-carboxamidoadenosine ([3H]CGS21680)

  • Compound Description: [3H]CGS21680 is a radioligand used to study adenosine A2A receptors. [] It displays high affinity and selectivity for these receptors. []
  • Relevance: This compound shares the core adenosine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, emphasizing their relationship within the purine family. []

5’-N-Ethylcarboxamidoadenosine (NECA)

  • Compound Description: NECA is a potent adenosine receptor agonist that demonstrates non-selective activation across various adenosine receptor subtypes. [, ] It serves as a standard agonist for evaluating adenosine receptor activity. [, ]
  • Relevance: NECA and 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid share the core adenosine structure, classifying both compounds within the broader purine family. [, ]

2-Phenylaminoadenosine

  • Compound Description: 2-Phenylaminoadenosine is an adenosine receptor agonist, exhibiting affinity for multiple adenosine receptor subtypes. []
  • Relevance: This compound shares the core adenosine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, highlighting their relationship within the purine family. []

(R)-N6-Phenylisopropyladenosine (R-PIA)

  • Compound Description: R-PIA acts as an adenosine receptor agonist and displays affinity for multiple adenosine receptor subtypes. []
  • Relevance: The shared adenosine core structure between R-PIA and 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid classifies both compounds within the broader purine family. []

N6-Cyclopentyladenosine (CPA)

  • Compound Description: CPA is an adenosine receptor agonist, known for its affinity for A1 receptors, although it displays activity at other adenosine receptor subtypes as well. [, ]
  • Relevance: Both CPA and 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid belong to the adenosine class of compounds within the broader purine family, as evidenced by their shared adenosine core structure. [, ]

(S)-N6-Phenylisopropyladenosine (S-PIA)

  • Compound Description: S-PIA is an adenosine receptor agonist that exhibits affinity for multiple adenosine receptor subtypes. []
  • Relevance: Similar to R-PIA, S-PIA shares the core adenosine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, placing both compounds within the larger category of purine derivatives. []

4-{2-[7-Amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385)

  • Compound Description: ZM241385 acts as an adenosine receptor antagonist. [] Initially characterized as an antagonist, it is identified as an inverse agonist for the adenosine A2B receptor. [] It effectively reverses the basal activity of several constitutively active mutant (CAM) A2B receptors. []
  • Relevance: While structurally distinct from 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, ZM241385 is relevant due to its inverse agonist activity on the adenosine A2B receptor. [] This suggests that exploring the potential inverse agonist activity of the structurally related compound could be of interest. []

N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

  • Compound Description: MRS1706 is an adenosine receptor antagonist with selectivity for the A2B receptor subtype. [, ] Initially classified as an antagonist, it demonstrates inverse agonist properties for the adenosine A2B receptor. [] It exhibits the ability to partially reverse the basal activity of medium-level constitutively active mutant (CAM) A2B receptors. []
  • Relevance: Despite their structural differences, MRS1706's characterization as an inverse agonist for the adenosine A2B receptor is relevant to 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid. [] This suggests the potential for exploring similar inverse agonist activities of the structurally related compound. []
Overview

2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound characterized by its unique structural features and potential applications in scientific research. The compound has a molecular formula of C18H20N6O4C_{18}H_{20}N_{6}O_{4} and a molecular weight of approximately 384.4 g/mol. It is primarily noted for its structural similarity to biologically active purines, which makes it a candidate for various pharmacological studies.

Source

The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is available for research purposes. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in medicinal chemistry .

Classification

This compound falls under the category of purine derivatives, specifically featuring a piperazine moiety. It may be classified as a potential pharmaceutical agent due to its structural properties that suggest possible interactions with biological targets such as enzymes or receptors .

Synthesis Analysis

Methods

The synthesis of 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves several multi-step organic reactions. A common synthetic route begins with a purine derivative that undergoes alkylation to introduce the piperazine group. Subsequent steps may include oxidation and acylation to incorporate the acetic acid moiety.

Technical Details

Key reagents used in the synthesis include:

  • Alkylating agents: These are used to introduce the phenylpiperazine moiety.
  • Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation steps.
  • Acidic or basic conditions: To facilitate various reaction mechanisms.

The synthesis may also involve the use of solvents like dimethyl sulfoxide or N-methyl-2-pyrrolidone to optimize reaction conditions and improve yield .

Molecular Structure Analysis

Structure

The molecular structure of 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can be represented using various chemical notation systems. The InChI representation is as follows:

InChI 1S C18H20N6O4 c1 21 15 14 16 27 20 18 21 28 24 11 13 25 26 17 19 15 23 9 7 22 8 10 23 12 5 3 2 4 6 12 h2 6H 7 11H2 1H3 H 25 26 H 20 27 28 \text{InChI 1S C18H20N6O4 c1 21 15 14 16 27 20 18 21 28 24 11 13 25 26 17 19 15 23 9 7 22 8 10 23 12 5 3 2 4 6 12 h2 6H 7 11H2 1H3 H 25 26 H 20 27 28 }

Data

The compound's complexity rating is noted to be 632, indicating a relatively intricate molecular structure. The exact mass is calculated at approximately 384.15460314 g/mol.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Oxidation: Leading to different derivatives depending on the oxidizing agent used.
  2. Reduction: Modifying functional groups and yielding different analogs.
  3. Substitution: The phenylpiperazine group can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate or chromium trioxide.
  • Reducing agents: Sodium borohydride or lithium aluminum hydride.

These reactions can yield significant products such as carboxylic acids or ketones from oxidation and alcohols or amines from reduction processes.

Mechanism of Action

The mechanism of action for 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets like enzymes or receptors. The presence of the phenylpiperazine group enhances its ability to bind to active sites on these targets, potentially inhibiting enzyme activity or modulating receptor function.

This interaction can lead to various biochemical effects depending on the target involved and the pathways activated .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with organic compounds:

  • Appearance: Typically available as a solid or powder.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility details are often dependent on solvent choice and purity.

Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structural integrity and purity levels .

Applications

The applications of 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid span several fields:

  1. Medicinal Chemistry: As a building block for synthesizing more complex pharmacologically active compounds.
  2. Biological Research: Used in studies focusing on enzyme inhibition and receptor binding activities.
  3. Industrial Applications: Potentially utilized in developing new materials and chemical processes due to its unique structural properties.

Properties

CAS Number

946212-57-3

Product Name

2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

IUPAC Name

2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)purin-7-yl]acetic acid

Molecular Formula

C18H20N6O4

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C18H20N6O4/c1-21-15-14(16(27)20-18(21)28)24(11-13(25)26)17(19-15)23-9-7-22(8-10-23)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,25,26)(H,20,27,28)

InChI Key

YAFMECPVMLMNLA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.